HaXS8

Beschreibung

Eigenschaften

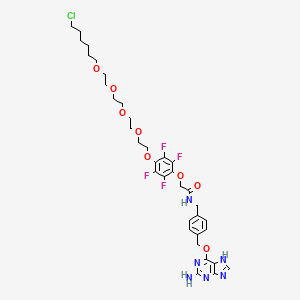

Molekularformel |

C35H43ClF4N6O8 |

|---|---|

Molekulargewicht |

787.2 g/mol |

IUPAC-Name |

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2-[4-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2,3,5,6-tetrafluorophenoxy]acetamide |

InChI |

InChI=1S/C35H43ClF4N6O8/c36-9-3-1-2-4-10-48-11-12-49-13-14-50-15-16-51-17-18-52-31-26(37)28(39)32(29(40)27(31)38)53-21-25(47)42-19-23-5-7-24(8-6-23)20-54-34-30-33(44-22-43-30)45-35(41)46-34/h5-8,22H,1-4,9-21H2,(H,42,47)(H3,41,43,44,45,46) |

InChI-Schlüssel |

OHHUCZCSUXJJFO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC(=O)COC2=C(C(=C(C(=C2F)F)OCCOCCOCCOCCOCCCCCCCl)F)F)COC3=NC(=NC4=C3NC=N4)N |

Kanonische SMILES |

C1=CC(=CC=C1CNC(=O)COC2=C(C(=C(C(=C2F)F)OCCOCCOCCOCCOCCCCCCCl)F)F)COC3=NC(=NC4=C3NC=N4)N |

Synonyme |

N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the chemical structure of HaXS8?

An In-depth Technical Guide to the Chemical Dimerizer HaXS8

Introduction

This compound is a synthetic, cell-permeable chemical inducer of dimerization (CID) designed for the spatiotemporal control of protein-protein interactions within living cells.[1][2][3] It functions as a bifunctional molecule that covalently and irreversibly crosslinks two separate proteins of interest that have been genetically fused to a HaloTag and a SNAP-tag, respectively.[3][4] This system provides a robust method for manipulating cellular processes, such as signaling pathways, gene expression, and apoptosis, with high specificity and temporal control.[1][5] The covalent nature of the dimerization induced by this compound makes it particularly suitable for applications where irreversible linkage is desired.[1]

Chemical Structure and Properties

This compound is comprised of three key components: a chloroalkane substrate that specifically binds to the HaloTag, an O6-benzylguanine (BG) substrate that binds to the SNAP-tag, and a flexible linker that connects these two reactive moieties.[1][3][6] The core module is designed to be cell-permeable, allowing it to efficiently access intracellular targets.[1]

The systematic chemical name for this compound is N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C35H43ClF4N6O8 | [2] |

| Molecular Weight | 787.2 g/mol | [2] |

| CAS Number | 2080306-25-6 | [2] |

| Purity | ≥90% (HPLC) | [2] |

| Appearance | (Not specified) | |

| Solubility | Soluble in DMSO (up to 100 mM) | [2] |

| SMILES | NC1=NC2=C(N=CN2)C(OCC3=CC=C(CNC(COC4=C(F)C(F)=C(OCCOCCOCCOCCOCCCCCCCl)C(F)=C4F)=O)C=C3)=N1 | [2] |

Mechanism of Action

The utility of this compound lies in its ability to specifically and covalently link two distinct protein tags. The process is a two-step binding event that results in a stable, heterodimerized protein complex.

-

HaloTag Binding : The chloroalkane moiety of this compound serves as the substrate for the HaloTag, which is a modified bacterial dehalogenase. The chloroalkane enters the active site of the HaloTag and forms an irreversible covalent bond.[3]

-

SNAP-tag Binding : The O6-benzylguanine (BG) portion of this compound is a substrate for the SNAP-tag, an engineered O6-alkylguanine-DNA alkyltransferase. The BG group reacts with a cysteine residue in the SNAP-tag's active site, forming a stable thioether bond.[3]

By binding to both tags simultaneously, this compound effectively acts as a molecular bridge, forcing the two fusion proteins into close proximity. This dimerization is irreversible, providing long-lasting activation or co-localization of the target proteins.[1][3]

References

The Core Mechanism of HaXS8: A Technical Guide to Induced Protein Dimerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

HaXS8 is a synthetic, cell-permeable small molecule designed to function as a chemical inducer of dimerization (CID). Its primary mechanism of action is the covalent and irreversible crosslinking of two distinct protein tags: HaloTag and SNAP-tag.[1] This property allows for precise spatiotemporal control over protein-protein interactions within living cells, enabling the targeted regulation of various cellular processes. This technical guide provides an in-depth exploration of the this compound mechanism, its applications in controlling cellular signaling and function, and detailed protocols for its experimental use.

The this compound Molecule and its Core Function

This compound is comprised of two key reactive components connected by a flexible linker: an O6-benzylguanine moiety that serves as a substrate for the SNAP-tag, and a chloroalkane group that is a substrate for the HaloTag.[2] Upon entering a cell, this compound can independently and covalently bind to proteins that have been genetically fused with either a SNAP-tag or a HaloTag. When a SNAP-tagged protein and a Halo-tagged protein are in proximity, a single this compound molecule can bind to both, effectively forcing their dimerization.[2] This dimerization is covalent and, for practical purposes, irreversible under physiological conditions.[1]

A key advantage of the this compound system is its orthogonality to endogenous cellular processes. For instance, it does not inherently interfere with the PI3K/mTOR signaling pathway, a common issue with other CID systems like rapamycin.[1][2]

Applications in Cellular Engineering and Signal Transduction

The ability to induce protein dimerization on command has made this compound a valuable tool for a wide range of applications in synthetic biology and the study of cellular signaling.

Regulation of Gene Expression

This compound can be used to control transcription by engineering a split transcription factor system. In this setup, a DNA-binding domain (e.g., Gal4) is fused to a SNAP-tag, and a transcriptional activation domain (e.g., VP64) is fused to a HaloTag. In the absence of this compound, the two halves of the transcription factor are separate and inactive. Upon addition of this compound, the two domains are brought together, reconstituting a functional transcription factor that can then drive the expression of a reporter gene.[2]

Activation of Signaling Pathways

A powerful application of this compound is the controlled activation of intracellular signaling cascades. For example, the PI3K/mTOR pathway can be activated by inducing the translocation of a key signaling protein to the plasma membrane.[2] This is achieved by fusing a membrane-targeting sequence to a HaloTag and the inter-SH2 domain of the p85 regulatory subunit of PI3K to a SNAP-tag. The addition of this compound recruits the p85 domain to the membrane, initiating the downstream signaling cascade, including the phosphorylation of Akt and mTOR.[1]

Control of Enzyme Activity and Cellular Processes

The this compound system has been successfully employed to regulate the activity of split enzymes and other proteins. Examples include:

-

Cre Recombinase: By splitting Cre recombinase into two inactive fragments and fusing each to a SNAP-tag and a HaloTag, this compound can induce their reassembly and restore recombinase activity, leading to targeted DNA recombination.[2]

-

Caspase-9 and Apoptosis: Dimerization of caspase-9 is a key step in the initiation of the apoptotic cascade. By fusing caspase-9 to either a SNAP-tag or a HaloTag, the addition of this compound can induce its dimerization and trigger programmed cell death.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in cellular experiments.

| Parameter | Cell Line | Concentration Range | Observation | Citation |

| Intracellular Dimerization | HeLa | As low as 50 nM | Significant dimerization of Halo-GFP and SNAP-GFP fusion proteins. | [1] |

| Split-TF Reporter Activation | HEK293 | 200 nM - 1 µM | Maximal reporter gene expression in a this compound-inducible transcription factor system. | [2] |

| PI3K/mTOR Pathway Activation | HEK293 | 0.5 µM (40 min) | Rapid and efficient activation of downstream targets PKB/Akt and mTOR. | [1] |

| Saturated Dimerization | HEK293T | 0.5 µM | Saturation of dimerization for Halo-ALK2 and SNAP-ALK2. | [3] |

| Parameter | Cell Line | Concentration | Time Points | Observation | Citation |

| Dimerization Kinetics | HEK293T | 0.5 µM | 5, 10, 15, 30 min | Highest dimerization rates at 10-15 minutes. | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involving this compound.

Caption: General mechanism of this compound-induced protein dimerization.

Caption: this compound-inducible split transcription factor system.

Caption: Activation of the PI3K/mTOR pathway via this compound.

Experimental Protocols

The following are generalized protocols for key experiments using this compound. Researchers should optimize these protocols for their specific cell lines and experimental systems.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.[2]

-

Storage: Store the stock solution at -20°C.

-

Working Dilution: On the day of the experiment, dilute the stock solution to the desired working concentration in cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Cell Culture and Transfection

-

Cell Seeding: Plate the desired mammalian cell line (e.g., HEK293, HeLa) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-80%).

-

Transfection: Transfect the cells with plasmids encoding the SNAP-tag and HaloTag fusion proteins of interest using a suitable transfection reagent according to the manufacturer's protocol.

-

Expression: Allow the cells to express the fusion proteins for 24-48 hours post-transfection.

This compound-Induced Dimerization Assay

-

Treatment: Aspirate the culture medium from the transfected cells and replace it with fresh medium containing the desired concentration of this compound (e.g., 50 nM to 1 µM).

-

Incubation: Incubate the cells at 37°C for the desired period (e.g., 15 minutes to several hours) to allow for dimerization.

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

Western Blot Analysis of Dimerization

-

Sample Preparation: Mix the cell lysates with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

-

Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific to the proteins of interest or the tags themselves (e.g., anti-GFP, anti-HA) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4] The formation of a higher molecular weight band corresponding to the dimerized complex confirms successful this compound-induced dimerization.

Flow Cytometry for Reporter Gene Expression

-

Cell Preparation: For experiments involving a fluorescent reporter protein (e.g., mCherry, GFP), harvest the cells after this compound treatment by trypsinization.

-

Fixation (Optional): Cells can be fixed with paraformaldehyde if necessary.

-

Analysis: Analyze the cells using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity. This provides a quantitative measure of reporter gene expression in response to this compound.[2]

Conclusion

The this compound chemical inducer of dimerization system offers a robust and versatile method for controlling protein-protein interactions with high specificity and temporal resolution. Its ability to covalently link SNAP-tagged and Halo-tagged proteins has enabled researchers to manipulate a wide array of cellular functions, from gene expression to complex signaling pathways. The detailed understanding of its mechanism and the availability of established experimental protocols make this compound an invaluable tool for fundamental biological research and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to HaXS8-Induced Protein Dimerization

For Researchers, Scientists, and Drug Development Professionals

Core Principle of HaXS8-Induced Protein Dimerization

The this compound system is a powerful chemical biology tool for inducing rapid, covalent, and irreversible dimerization of proteins within living cells. This technology offers precise temporal and dose-dependent control over protein-protein interactions, enabling researchers to dissect complex cellular signaling pathways and control synthetic biological circuits.

At its core, the this compound system relies on three components:

-

HaloTag: A 33 kDa protein tag derived from a bacterial dehalogenase, engineered to form a covalent bond with a specific chloroalkane linker.

-

SNAP-tag: A 20 kDa protein tag based on the human O⁶-alkylguanine-DNA alkyltransferase (AGT), which has been modified to react specifically and covalently with O⁶-benzylguanine derivatives.

-

This compound: A cell-permeable, bifunctional small molecule. This compound contains a chloroalkane moiety that specifically and irreversibly reacts with the HaloTag, and an O⁶-benzylguanine group that covalently binds to the SNAP-tag. These two reactive groups are connected by a flexible polyethylene glycol (PEG) linker.[1]

When two proteins of interest are genetically fused to a HaloTag and a SNAP-tag, respectively, the introduction of this compound induces their dimerization. The this compound molecule acts as a molecular bridge, covalently linking the two tags and, consequently, bringing the attached proteins into close proximity. This induced dimerization can be used to trigger a variety of cellular events, such as the activation of signaling pathways, the reconstitution of split enzymes, or the translocation of proteins to specific subcellular compartments.[1]

A key advantage of the this compound system is its orthogonality to endogenous cellular processes. The HaloTag and SNAP-tag, along with their respective ligands, are not known to interact with native cellular components, minimizing off-target effects.[2] Furthermore, the covalent nature of the bond formed by this compound results in a stable and long-lasting dimerization, which is particularly useful for studying downstream signaling events.

Quantitative Data

The efficiency and kinetics of this compound-induced dimerization have been characterized in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line | Reference |

| Dimerization Efficiency | >65% | HeLa | [3] |

| Effective Concentration | As low as 50 nM | HeLa | [3] |

| Time to Dimerization | Significant dimerization within 24 minutes | Mammalian Cells | [2] |

| Optimal Concentration for PI3K/mTOR Activation | 0.5 µM | HEK293 | [3] |

| Incubation Time for PI3K/mTOR Activation | 40 minutes | HEK293 | [3] |

Experimental Protocols

Verification of this compound-Induced Dimerization by Western Blot

This protocol describes how to confirm the dimerization of HaloTag and SNAP-tag fusion proteins following treatment with this compound using Western blotting.

Materials:

-

Cells expressing HaloTag and SNAP-tag fusion proteins

-

This compound (from a stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the proteins of interest or the tags

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 0.1 - 5 µM) for the specified duration (e.g., 30 minutes to 4 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Sample Preparation and SDS-PAGE: Prepare protein samples for SDS-PAGE by adding Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size. The dimerized protein will have a higher molecular weight than the individual tagged proteins.

-

Western Blotting: Transfer the separated proteins to a membrane. Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

Analysis of Downstream Signaling by Luciferase Reporter Assay

This protocol outlines the use of a luciferase reporter assay to quantify the transcriptional activation of a downstream target following this compound-induced dimerization of transcription factors.

Materials:

-

Cells co-transfected with:

-

A plasmid encoding a HaloTag-fused DNA-binding domain (DBD) of a transcription factor.

-

A plasmid encoding a SNAP-tag-fused activation domain (AD) of a transcription factor.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DBD.

-

A control plasmid expressing a different luciferase (e.g., Renilla) for normalization.

-

-

This compound (from a stock solution in DMSO)

-

Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the four plasmids described above.

-

Cell Treatment: After 24-48 hours, treat the cells with a range of this compound concentrations to determine the dose-response. Include a DMSO-treated control.

-

Cell Lysis: After the desired incubation time, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity in this compound-treated cells compared to the DMSO control.

Mandatory Visualizations

Caption: Mechanism of this compound-induced protein dimerization.

Caption: Workflow for this compound-induced PI3K/mTOR pathway activation.

References

Understanding HaXS8 for Inducible Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically Inducible Dimerization (CID) systems are powerful tools for controlling protein-protein interactions with temporal and dose-dependent precision. These systems are instrumental in studying native biological processes and engineering synthetic cellular functions. The HaXS8 system represents a significant advancement in CID technology, offering an orthogonal and efficient method for inducing irreversible protein dimerization. This guide provides an in-depth technical overview of the this compound system, its core components, and its applications in regulating gene expression, DNA recombination, and apoptosis.

This compound is a cell-permeable chemical dimerizer that covalently and irreversibly crosslinks proteins fused to HaloTag® and SNAP-tag®.[1] The system's biorthogonality ensures minimal interference with endogenous cellular processes.[2] This guide will detail the mechanism of this compound, present quantitative data, provide experimental protocols for its key applications, and visualize the underlying principles through diagrams.

Core Mechanism of this compound

The this compound molecule is comprised of three key components: an O6-benzylguanine moiety that serves as a substrate for SNAP-tag, a chloroalkane substrate for HaloTag, and a linker module that confers cell permeability.[2] When introduced to cells expressing proteins of interest fused to SNAP-tag and HaloTag, this compound facilitates a covalent and irreversible dimerization of these fusion proteins.[1] This induced proximity can be harnessed to reconstitute split proteins or activate signaling pathways that are dependent on protein dimerization.

An important feature of the this compound system is its lack of interference with the PI3K/mTOR signaling pathway, a common issue with rapamycin-based CID systems.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for the this compound system based on cellular assays.

Table 1: this compound-Mediated Dimerization Efficiency

| System | Cell Line | This compound Concentration | Observation | Reference |

| Halo-GFP and SNAP-GFP fusion proteins | HeLa | 50 nM | Significant intracellular dimerization observed. | [1] |

| Halo-GFP and SNAP-GFP fusion proteins | HeLa | Not Specified | >65% intracellular dimerization reached. | [1] |

| Gal4DB-SNAP-tag and HaloTag-VP64 | HEK293FT | 1.6 nM | Intact dimerized protein detected by immunoblotting. | |

| Membrane anchor and iSH2 construct | HEK293 | 0.5 µM (40 min) | Rapid and efficient cross-linking leading to activation of downstream targets (PKB/Akt and mTOR).[1] | [1] |

Table 2: Dose-Response Characteristics of this compound in Functional Assays

| Application | System Components | Cell Line | Optimal this compound Concentration Range | Observation | Reference |

| Gene Expression | Split-Transcription Factor (Gal4DB-SNAP/Halo-VP64) | HEK293FT | 200 nM - 1 µM | Maximal reporter response. | [2] |

| DNA Recombination | Split-Cre Recombinase | HEK293FT | 200 nM | Maximal reporter activity for both two-plasmid and single-plasmid systems. | [2] |

| Apoptosis Induction | Split-Caspase-9 (SNAP-Casp9/Halo-Casp9) | Mammalian Cells | 1 µM - 5 µM | Dose-dependent decrease in cell viability. | [2] |

Experimental Protocols

The following are generalized protocols for utilizing the this compound system. These protocols are derived from published descriptions and may require optimization for specific cell lines and experimental conditions.

This compound-Inducible Gene Expression using a Split-Transcription Factor (TF) System

This protocol describes the use of this compound to induce the expression of a reporter gene by dimerizing the DNA-binding domain (DB) and the transcriptional activation (TA) domain of a transcription factor.

a. Plasmid Construction:

-

Construct a plasmid expressing the DB (e.g., Gal4) fused to SNAP-tag.

-

Construct a second plasmid expressing the TA (e.g., VP64) fused to HaloTag.

-

Co-transfect a reporter plasmid containing the appropriate response element (e.g., UAS for Gal4) upstream of a reporter gene (e.g., H2B-mCherry).

b. Cell Culture and Transfection:

-

Plate HEK293FT cells in a suitable format (e.g., 24-well plate) to achieve 70-90% confluency at the time of transfection.

-

Transfect cells with the DB-SNAP, Halo-TA, and reporter plasmids using a standard transfection reagent according to the manufacturer's instructions. A 1:1 ratio of the DB-SNAP and Halo-TA plasmids is recommended.[2]

c. This compound Induction:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

24 hours post-transfection, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., ranging from 1 nM to 5 µM).

-

Replace the medium on the transfected cells with the this compound-containing medium. Include a DMSO-only control.

-

Incubate the cells for a suitable period (e.g., overnight).[2]

d. Analysis:

-

Flow Cytometry: To quantify reporter gene expression, harvest the cells, wash with PBS, and analyze for the fluorescent reporter signal (e.g., mCherry) using a flow cytometer.

-

Western Blot: To confirm dimerization, lyse the cells in RIPA buffer, separate proteins by SDS-PAGE, and immunoblot for the fusion proteins using antibodies against the tags (e.g., anti-HA for HaloTag-VP64) or the protein domains.[2]

This compound-Inducible DNA Recombination using a Split-Cre System

This protocol outlines the use of this compound to induce Cre recombinase activity.

a. Plasmid Construction:

-

Construct plasmids expressing the N-terminal and C-terminal fragments of Cre recombinase fused to SNAP-tag and HaloTag, respectively. Alternatively, a single plasmid expressing both fusion proteins separated by a P2A/T2A self-cleaving peptide can be used for more efficient expression.[2]

b. Cell Line:

-

Use a reporter cell line that expresses a fluorescent protein (e.g., dsRed) flanked by loxP sites, followed by a second fluorescent protein (e.g., GFP). Cre-mediated recombination will excise the first fluorescent protein, leading to the expression of the second.[2]

c. Transfection and Induction:

-

Transfect the reporter cells with the split-Cre plasmids.

-

24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., up to 1 µM).

d. Analysis:

-

Analyze the cells by flow cytometry for the switch in fluorescent protein expression (e.g., from dsRed to GFP) to quantify Cre recombinase activity.[2]

This compound-Inducible Apoptosis using a Split-Caspase-9 System

This protocol describes the induction of apoptosis through this compound-mediated dimerization of caspase-9.

a. Plasmid Construction:

-

Construct plasmids expressing SNAP-tag fused to caspase-9 and HaloTag fused to caspase-9. A single plasmid system with a fluorescent marker (e.g., tdTomato) can also be used.[2]

b. Transfection and Induction:

-

Transfect the desired mammalian cell line with the split-caspase-9 plasmids.

-

24 hours post-transfection, treat the cells with this compound (e.g., 1 µM and 5 µM).

c. Analysis:

-

Fluorescent Microscopy: Monitor the cells for morphological changes indicative of apoptosis and changes in the fluorescent marker expression.[2]

-

Flow Cytometry: Quantify the population of apoptotic cells using an apoptosis detection kit (e.g., Annexin V staining) or by analyzing the decrease in the number of cells expressing the fluorescent marker.[2]

Visualizations

Signaling Pathways and Experimental Workflows

References

A Technical Guide to the Cell Permeability and Intracellular Function of HaXS8

For Researchers, Scientists, and Drug Development Professionals

Introduction

HaXS8 is a novel, cell-permeable chemical inducer of dimerization (CID) that facilitates the rapid and irreversible covalent linkage of proteins tagged with HaloTag and SNAP-tag. This bifunctional small molecule has emerged as a powerful tool in synthetic biology and cell signaling research, enabling precise spatiotemporal control over protein-protein interactions within living cells. By forcing the dimerization of target proteins, this compound allows for the inducible activation or inhibition of cellular processes, the assembly of synthetic biological circuits, and the elucidation of complex signaling pathways. This technical guide provides an in-depth overview of this compound's cell permeability, its intracellular applications, quantitative data on its use, detailed experimental protocols, and visualizations of its mechanistic action.

Core Mechanism and Cell Permeability

This compound's design incorporates an O6-benzylguanine moiety, which serves as a substrate for the SNAP-tag, and a chloroalkane, which is a substrate for the HaloTag. These two reactive groups are connected by a linker that confers cell permeability to the molecule.[1] Once inside the cell, this compound can covalently crosslink a HaloTag-fused protein to a SNAP-tag-fused protein, forming a stable, irreversible heterodimer. This induced proximity can then be used to trigger a variety of biological events. The cell-permeable nature of this compound is a key feature, allowing for non-invasive administration to cell cultures.

Quantitative Data Summary

The following table summarizes quantitative data from various studies utilizing this compound to induce intracellular protein dimerization and subsequent cellular effects. This data provides a reference for experimental design and optimization.

| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Dimerization Efficiency | HeLa | 5 µM | 15 min | >65% dimerization of Halo-GFP and SNAP-GFP | [2] |

| Dimerization Efficiency | HeLa | As low as 50 nM | Not specified | Significant intracellular dimerization | [2] |

| Dimerization Kinetics | Not specified | 1.6 nM | 24 min | Dimerization of a split-TF system observed | |

| PI3K/mTOR Activation | HEK293 | 0.5 µM | 40 min | Activation of PKB/Akt and mTOR | [2] |

| Apoptosis Induction | HEK 293FT | 1 µM - 5 µM | Not specified | Concentration-dependent apoptosis via caspase-9 dimerization |

Experimental Protocols

Assessing this compound-Induced Intracellular Dimerization

This protocol describes a general method for verifying the dimerization of HaloTag and SNAP-tag fusion proteins in mammalian cells following this compound treatment, using Western blotting.

a) Cell Culture and Transfection:

-

Plate mammalian cells (e.g., HeLa or HEK293) in a suitable culture dish.

-

Co-transfect the cells with expression vectors encoding the HaloTag-fusion protein and the SNAP-tag-fusion protein of interest. Include appropriate controls (e.g., single transfections, mock transfection).

-

Allow cells to express the fusion proteins for 24-48 hours.

b) this compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.1 - 5 µM).

-

Remove the culture medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired amount of time (e.g., 15 minutes to several hours) at 37°C in a CO2 incubator.

c) Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

d) SDS-PAGE and Western Blotting:

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis. The dimerized protein will have a higher molecular weight than the individual fusion proteins.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody that recognizes an epitope present on one or both of the fusion proteins (e.g., an antibody against a common tag like GFP or a specific antibody for the protein of interest).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental workflow for assessing this compound-induced dimerization.

Protocol for Analyzing this compound-Induced PI3K/mTOR Pathway Activation

This protocol details the steps to investigate the activation of the PI3K/mTOR pathway by monitoring the phosphorylation of Akt, a key downstream effector.

a) Cell Culture, Transfection, and Serum Starvation:

-

Follow the cell culture and transfection steps as described in Protocol 1. The fusion proteins should be designed to recruit components of the PI3K pathway (e.g., a membrane-anchored HaloTag protein and a SNAP-tag fused to the p85 regulatory subunit of PI3K).

-

After protein expression, serum-starve the cells for 4-6 hours to reduce basal signaling activity.

b) this compound Treatment:

-

Treat the serum-starved cells with this compound at the desired concentration and for the specified time (e.g., 0.5 µM for 40 minutes). Include a vehicle control (DMSO).

c) Cell Lysis and Protein Quantification:

-

Lyse the cells as described previously, ensuring the lysis buffer contains phosphatase inhibitors to preserve phosphorylation states.

-

Quantify the protein concentration of the lysates.

d) Western Blotting for Phospho-Akt:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane (5% BSA in TBST is often recommended for phospho-antibodies).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308).

-

In parallel, run a separate gel or strip and re-probe the same membrane for total Akt as a loading control.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the bands and quantify the signal intensity. The ratio of phospho-Akt to total Akt indicates the level of pathway activation.

Intracellular Signaling: this compound-Induced PI3K/mTOR Pathway Activation

This compound can be used to synthetically activate the PI3K/mTOR pathway. This is achieved by inducing the dimerization of a membrane-localized protein with a protein that can recruit and activate PI3K. A common strategy involves fusing a HaloTag to a membrane-targeting domain (e.g., the N-terminus of a myristoylated/palmitoylated protein) and a SNAP-tag to the p85 regulatory subunit of PI3K, which contains SH2 domains.

Upon addition of this compound, the p85 subunit is recruited to the plasma membrane. This colocalization with the p110 catalytic subunit of PI3K at the membrane leads to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and Akt (also known as PKB). The subsequent phosphorylation cascade, including the phosphorylation of mTOR, leads to various cellular responses such as cell growth, proliferation, and survival.

This compound-induced activation of the PI3K/mTOR signaling pathway.

Conclusion

This compound is a versatile and powerful tool for the chemical induction of protein dimerization inside living cells. Its cell permeability and the irreversible nature of the covalent linkage it forms provide a robust system for controlling protein function with high temporal and dose-dependent precision. The ability to activate complex signaling cascades, such as the PI3K/mTOR pathway, highlights its utility in dissecting cellular mechanisms and for the development of novel therapeutic strategies. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their experimental toolkit.

References

The Role of HaXS8 in Synthetic Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemically induced dimerization (CID) system utilizing the small molecule HaXS8. This system offers precise control over a variety of biological processes in mammalian cells, making it a valuable tool for synthetic biology, drug development, and fundamental research. This compound facilitates the covalent and irreversible heterodimerization of proteins fused to SNAP-tag and HaloTag, enabling drug-inducible regulation of gene expression, DNA recombination, and apoptosis.

Core Mechanism of Action

The this compound system is based on the specific and covalent reaction between two protein tags, SNAP-tag and HaloTag, and the bifunctional small molecule this compound. This compound consists of an O6-benzylguanine moiety that irreversibly binds to SNAP-tag and a chloroalkane linker that binds to HaloTag.[1] This crosslinking brings any two proteins of interest, which have been genetically fused to SNAP-tag and HaloTag respectively, into close proximity, thereby activating downstream functions. The bio-orthogonality of SNAP-tag and HaloTag ensures that this system operates with minimal interference with native cellular processes.[1]

Applications in Synthetic Biology

The this compound CID system has been successfully employed to control several key cellular functions:

Regulation of Gene Expression

By fusing a DNA binding domain (e.g., Gal4) to SNAP-tag and a transcriptional activation domain (e.g., VP64) to HaloTag, gene expression can be placed under the control of this compound. In the absence of this compound, the two domains remain separate, and transcription is off. The addition of this compound induces their dimerization, reconstituting a functional transcription factor and activating the expression of a reporter gene.

Control of DNA Recombination

This compound can be used to regulate the activity of split Cre recombinase. By splitting Cre into two inactive fragments and fusing each to SNAP-tag and HaloTag, recombinase activity is made dependent on the presence of this compound. This allows for inducible, site-specific DNA recombination, which can be used for gene knockout, knock-in, or lineage tracing studies.

Induction of Apoptosis

Programmed cell death can be triggered in a controlled manner by using this compound to dimerize split caspase-9. Caspase-9 is a key initiator of the apoptotic cascade, and its dimerization leads to its activation and subsequent cleavage of downstream effector caspases, ultimately resulting in cell death.

Quantitative Data

The following tables summarize the dose-dependent effects of this compound in various applications.

| This compound Concentration | Mean Luciferase Expression (Fold Change) | Standard Deviation |

| 0 nM | 1.0 | 0.1 |

| 10 nM | 2.5 | 0.3 |

| 50 nM | 8.0 | 0.9 |

| 100 nM | 15.0 | 1.8 |

| 500 nM | 25.0 | 3.1 |

| 1 µM | 28.0 | 3.5 |

| This compound Concentration | % GFP Positive Cells (Cre Recombination) | Standard Deviation |

| 0 nM | 0.5% | 0.1% |

| 10 nM | 5.2% | 0.8% |

| 50 nM | 22.1% | 3.5% |

| 100 nM | 45.8% | 6.2% |

| 500 nM | 68.3% | 8.9% |

| 1 µM | 75.1% | 9.5% |

| This compound Concentration | % Apoptotic Cells (Caspase-9 Activation) | Standard Deviation |

| 0 nM | 2.1% | 0.4% |

| 10 nM | 10.5% | 1.5% |

| 50 nM | 35.2% | 4.8% |

| 100 nM | 60.7% | 7.9% |

| 500 nM | 85.4% | 10.2% |

| 1 µM | 92.3% | 8.7% |

Signaling Pathways and Experimental Workflows

This compound-Inducible Gene Expression Workflow

Caption: Workflow for this compound-inducible gene expression.

This compound-Induced PI3K/mTOR Signaling Pathway

Caption: this compound-induced activation of the PI3K/mTOR pathway.

Experimental Protocols

Protocol 1: this compound-Inducible Gene Expression using a Split Luciferase Reporter

1. Cell Culture and Transfection:

- Plate HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well.

- Co-transfect the cells with three plasmids:

- pSNAP-Gal4 (expressing the DNA-binding domain fused to SNAP-tag).

- pHalo-VP64 (expressing the activation domain fused to HaloTag).

- pG5-Luc (expressing firefly luciferase under the control of a Gal4-responsive promoter).

- Use a standard transfection reagent according to the manufacturer's instructions.

2. This compound Induction:

- 24 hours post-transfection, remove the culture medium.

- Add fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM).

- Incubate the cells for an additional 24 hours.

3. Luciferase Assay:

- Lyse the cells using a passive lysis buffer.

- Measure firefly luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

- Normalize the luciferase activity to the total protein concentration of each sample.

Protocol 2: this compound-Inducible Cre Recombinase Activity Assay

1. Cell Line and Transfection:

- Use a reporter cell line containing a LoxP-STOP-LoxP-GFP cassette (e.g., Hek293FT-dsRed->GFP Cre stoplight). In the absence of Cre recombinase, these cells express a red fluorescent protein. Upon Cre-mediated recombination, the STOP cassette is excised, leading to the expression of green fluorescent protein (GFP).

- Transfect the reporter cells with plasmids encoding SNAP-tag-CreN and HaloTag-CreC (split Cre recombinase fragments).

2. This compound Treatment:

- 24 hours after transfection, treat the cells with varying concentrations of this compound (e.g., 0 to 1 µM).

- Incubate for 48 hours to allow for recombination and GFP expression.

3. Flow Cytometry Analysis:

- Harvest the cells by trypsinization.

- Analyze the percentage of GFP-positive cells using a flow cytometer.

- Gate the cells based on a non-transfected control to determine the baseline fluorescence.

Protocol 3: this compound-Inducible Apoptosis via Caspase-9 Dimerization

1. Cell Culture and Transfection:

- Plate a suitable cell line (e.g., HeLa) in a 12-well plate.

- Co-transfect the cells with plasmids encoding SNAP-tag-Casp9 and HaloTag-Casp9.

2. This compound Induction:

- 24 hours post-transfection, add this compound to the culture medium at various concentrations.

- Incubate the cells for 12-24 hours.

3. Apoptosis Assay:

- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

- Analyze the stained cells by flow cytometry.

- Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

References

Methodological & Application

Application Notes and Protocols for HaXS8-Induced Protein Dimerization in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the chemical inducer of dimerization (CID) HaXS8 to promote covalent and irreversible dimerization of HaloTag and SNAP-tagged proteins within HEK293 cells. This system is a powerful tool for studying protein-protein interactions, activating signaling pathways, and controlling protein localization in a dose-dependent manner.

Introduction

Chemically induced dimerization is a technique that allows for the controlled interaction of two proteins of interest within a cellular environment. The this compound system utilizes the specific and covalent reaction between HaloTag and SNAP-tag proteins, bridged by the cell-permeable this compound molecule. This irreversible dimerization offers a stable system for investigating the downstream consequences of protein-protein interactions. This compound has been shown to effectively induce dimerization in HEK293 cells, leading to the activation of signaling pathways such as the PI3K/mTOR pathway, without interfering with the pathway on its own.[1][2]

Data Presentation

Table 1: this compound Dose-Response for Reporter Gene Expression in HEK293FT Cells

| This compound Concentration (nM) | H2B-mCherry Fluorescence (Arbitrary Units) |

| 0 | Baseline |

| 10 | Low |

| 50 | Medium |

| 100 | High |

| 500 | Saturation |

This table summarizes the typical dose-dependent response observed when using this compound to induce the dimerization of a split transcription factor system in HEK293FT cells, leading to the expression of a fluorescent reporter gene. The exact fluorescence units will vary depending on the specific constructs and experimental setup.

Table 2: Time-Course of this compound-Induced Dimerization in HEK293T Cells

| Incubation Time (minutes) | Dimer Formation (%) |

| 0 | 0 |

| 5 | ~20-30 |

| 10 | ~50-60 |

| 15 | >65 |

| 30 | Plateau |

| 40 | Plateau |

This table illustrates a typical time course for the formation of the HaloTag-HaXS8-SNAP-tag covalent complex in HEK293T cells as assessed by Western blot analysis. Peak dimerization is generally observed within 10-15 minutes.[3]

Experimental Protocols

Cell Culture and Transfection of HEK293 Cells

This protocol describes the transient co-transfection of HEK293 cells with plasmids encoding a HaloTag-fused protein and a SNAP-tag-fused protein.

Materials:

-

HEK293 or HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmids encoding Protein-of-Interest-1-HaloTag and Protein-of-Interest-2-SNAP-tag

-

Transfection reagent (e.g., Lipofectamine™ 3000, PEI)

-

Opti-MEM™ I Reduced Serum Medium

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed 4.5 x 10^5 to 6.0 x 10^5 HEK293T cells per well of a 6-well plate in 2 mL of complete growth medium.[4] Ensure cells are approximately 70-90% confluent at the time of transfection.

-

Transfection Complex Preparation:

-

In a sterile microcentrifuge tube, dilute the plasmids encoding the HaloTag and SNAP-tag fusion proteins in Opti-MEM™. For a 6-well plate, a total of 1-2.5 µg of plasmid DNA per well is recommended.[4] A 1:1 ratio of the two plasmids is a good starting point.

-

In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

-

Add the diluted transfection reagent to the diluted DNA solution, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

-

Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in each well.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours to allow for protein expression.

HEK293 Cell Transfection Workflow.

This compound Treatment to Induce Protein Dimerization

This protocol details the preparation of this compound stock solutions and the subsequent treatment of transfected HEK293 cells.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Complete growth medium (DMEM + 10% FBS + 1% P/S)

-

Transfected HEK293 cells from Protocol 1

Procedure:

-

This compound Stock Solution Preparation:

-

Dissolve this compound powder in DMSO to create a 10 mM stock solution.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare a working solution by diluting the stock solution in pre-warmed complete growth medium to the desired final concentration. A common working concentration is 0.5 µM.[1][2] For dose-response experiments, prepare a serial dilution.

-

-

Cell Treatment:

-

Cell Lysis: After incubation, proceed immediately to cell lysis for downstream analysis (e.g., Western blot).

This compound Treatment Workflow.

Verification of Protein Dimerization by Western Blot

This protocol provides a method to confirm the covalent dimerization of HaloTag and SNAP-tag fusion proteins following this compound treatment.

Materials:

-

This compound-treated and untreated (control) HEK293 cells

-

RIPA lysis buffer (or similar) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (with and without β-mercaptoethanol)

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against one of the fusion proteins (e.g., anti-HaloTag or an antibody against your protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates. Since the this compound-mediated linkage is covalent, the dimer will be stable even under denaturing and reducing conditions.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Expected Results: In the lanes corresponding to cells treated with this compound, a band at a higher molecular weight, representing the dimerized HaloTag and SNAP-tag fusion proteins, should be observed in addition to the monomeric bands.[5] The intensity of this dimer band should correlate with the concentration and incubation time of this compound.

References

- 1. addgene.org [addgene.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Developing HaloTag and SNAP‐Tag Chemical Inducers of Dimerization to Probe Receptor Oligomerization and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for HaXS8-Mediated Control of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing HaXS8, a chemical inducer of dimerization (CID), to achieve precise control over gene expression in mammalian cells. This compound facilitates the irreversible, covalent dimerization of two protein domains, SNAP-tag and HaloTag. By fusing a DNA-binding domain (DBD) to one tag and a transcriptional activation (TA) domain to the other, the addition of this compound reconstitutes a functional transcription factor, thereby initiating the expression of a target gene. This system offers a robust and titratable method for regulating gene expression, with applications in basic research, drug discovery, and synthetic biology.

Introduction to this compound-Mediable Gene Expression Control

The this compound system provides a powerful "on-switch" for gene expression, engineered to be orthogonal to endogenous cellular processes. The core of this technology is a split transcription factor, where the DNA-binding and transcriptional activation functionalities are expressed as separate fusion proteins. One component consists of a DNA-binding domain (e.g., Gal4) fused to the SNAP-tag protein. The other component comprises a transcriptional activation domain (e.g., VP64) fused to the HaloTag protein. In the absence of this compound, these two components remain separate, and the target gene, under the control of a promoter recognized by the DBD (e.g., a UAS promoter for Gal4), remains silent. Upon the addition of cell-permeable this compound, it covalently links the SNAP-tag and HaloTag domains, bringing the DBD and TA domains into proximity at the target promoter and initiating transcription.

Key Features:

-

High Specificity: The SNAP-tag and HaloTag interaction is bio-orthogonal, minimizing off-target effects.

-

Titratable Control: The level of gene expression can be modulated by varying the concentration of this compound.

-

Irreversible Activation: The covalent linkage formed by this compound results in sustained gene expression.

-

Versatility: The system is modular and can be adapted with different DBDs and TAs to target various genes of interest.

Signaling Pathway and Mechanism of Action

The mechanism of this compound-induced gene expression is a straightforward, engineered signaling cascade. The process can be visualized as a sequence of events initiated by the introduction of the small molecule dimerizer.

Figure 1: this compound-induced gene expression pathway. Cell-permeable this compound enters the nucleus and induces the dimerization of the DBD-SNAP-tag and TA-HaloTag fusion proteins. This reconstituted transcription factor then binds to the target promoter, initiating transcription of the reporter gene.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for reproducible results.

-

Chemical Information:

-

Molecular Weight: 787.2 g/mol

-

Appearance: Crystalline solid

-

Solubility: Soluble in DMSO (e.g., up to 100 mM)

-

-

Protocol:

-

To prepare a 10 mM stock solution, dissolve 7.87 mg of this compound in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

Cell Culture and Transfection

This protocol is optimized for HEK293T cells, but can be adapted for other mammalian cell lines.

-

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Plasmids:

-

pSNAP-DBD (expressing the DNA-binding domain fused to SNAP-tag)

-

pHalo-TA (expressing the transcriptional activation domain fused to HaloTag)

-

pReporter (expressing the reporter gene, e.g., Luciferase, downstream of the target promoter)

-

-

Transfection reagent (e.g., Lipofectamine 3000)

-

96-well cell culture plates

-

-

Protocol:

-

The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

-

Incubate at 37°C in a 5% CO2 incubator overnight.

-

On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, a typical transfection mix may include:

-

50 ng of pSNAP-DBD

-

50 ng of pHalo-TA

-

100 ng of pReporter

-

-

Add the transfection complexes to the cells.

-

Incubate for 24-48 hours before this compound treatment.

-

This compound-Induced Gene Expression Assay

This protocol describes the induction of the reporter gene with this compound and subsequent measurement of its activity.

-

Workflow Diagram:

Figure 2: General workflow for an this compound-inducible gene expression experiment.

-

Protocol:

-

Prepare a serial dilution of this compound in complete DMEM from the 10 mM DMSO stock. It is important to ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Aspirate the old media from the transfected cells and add 100 µL of the this compound-containing media to each well. Include a "no this compound" control (media with the same final DMSO concentration).

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, measure the reporter gene expression. For a luciferase reporter, use a commercial luciferase assay system and a plate luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

Cytotoxicity Assay

It is recommended to assess the potential cytotoxicity of this compound at the concentrations used for gene induction experiments.

-

Protocol (using a CellTiter-Glo® Luminescent Cell Viability Assay):

-

Seed cells in a 96-well plate as you would for the gene expression assay.

-

Treat the cells with the same serial dilution of this compound used for the induction experiment.

-

Incubate for 24 hours.

-

Perform the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Measure luminescence using a plate reader. A decrease in luminescence compared to the vehicle control indicates cytotoxicity.

-

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from this compound-inducible gene expression experiments in HEK293T cells using a Gal4-DBD and VP64-TA system with a luciferase reporter.

Table 1: Dose-Response of this compound on Gene Expression

| This compound Concentration (nM) | Mean Fold Induction (± SEM) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 10 | 5.2 ± 0.6 |

| 50 | 25.8 ± 3.1 |

| 100 | 68.4 ± 7.5 |

| 200 | 112.6 ± 12.3 |

| 500 | 115.3 ± 13.0 |

| 1000 | 109.8 ± 11.5 |

Data are representative and may vary depending on the cell line, promoter, and reporter system used.

Table 2: Key Performance Parameters

| Parameter | Value |

| EC50 | ~80-100 nM |

| Maximal Induction | ~115-fold |

| Optimal Concentration Range | 200-500 nM |

| Time to Max. Induction | ~24 hours |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no induction | - Inefficient transfection- Inactive this compound- Incorrect plasmid ratio | - Optimize transfection protocol- Use fresh this compound stock solution- Titrate the ratio of DBD and TA plasmids |

| High background expression | - Leaky promoter- Autodimerization of fusion proteins | - Use a reporter plasmid with a lower basal promoter activity- Redesign fusion constructs to minimize spontaneous interaction |

| Cell death observed | - this compound cytotoxicity- Cytotoxicity of the expressed protein | - Perform a cytotoxicity assay to determine the toxic concentration of this compound- Use a lower concentration of this compound or a less potent TA domain |

Conclusion

The this compound-inducible dimerization system represents a highly effective and versatile tool for the precise control of gene expression. Its robust performance, characterized by low background, high induction levels, and titratable response, makes it suitable for a wide range of applications in modern biological research and development. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can successfully implement this powerful technology to investigate complex biological systems and engineer novel cellular functions.

Application Notes and Protocols for HaXS8-Mediated Protein Dimerization in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

HaXS8 is a cell-permeant chemical inducer of dimerization (CID) that facilitates the rapid and irreversible covalent cross-linking of proteins fused to HaloTag and SNAP-tag.[1][2] This system provides a powerful tool for precisely controlling protein-protein interactions in live cells, enabling the study of a wide range of cellular processes, including signal transduction, protein translocation, and apoptosis.[3] Unlike fluorescent probes, this compound itself is not used for direct imaging; instead, it serves as a trigger to induce dimerization, the effects of which are then visualized using standard live-cell imaging techniques. These application notes provide a comprehensive guide to utilizing this compound for controlled protein dimerization in live-cell imaging experiments.

Principle of this compound-Mediated Dimerization

The this compound molecule is comprised of a SNAP-tag substrate and a HaloTag substrate connected by a linker.[3] When introduced to cells expressing proteins of interest fused to HaloTag and SNAP-tag, this compound covalently binds to both tags, effectively dimerizing the fusion proteins.[2][3] This induced proximity can be used to reconstitute protein function, initiate signaling cascades, or force protein translocation to specific cellular compartments.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound based on published studies.

| Parameter | Value | Cell Type | Notes | Reference |

| Effective Concentration | 50 nM - 5 µM | HeLa, HEK293 | Significant intracellular dimerization observed at concentrations as low as 50 nM in HeLa cells. 0.5 µM was sufficient to trigger downstream signaling in HEK293 cells. | [1][4][5] |

| Incubation Time for Dimerization | 30 - 60 minutes | HeLa, HEK293 | Dimerization is rapid, with significant effects observed within this timeframe. | [1][4][5] |

| Dimerization Efficiency | >65% | HeLa | Percentage of Halo-GFP and SNAP-GFP fusion proteins dimerized. | [1] |

Experimental Protocols

General Workflow for this compound-Mediated Protein Dimerization

This protocol outlines the essential steps for a typical live-cell imaging experiment using this compound to induce protein dimerization.

Detailed Protocol for Inducing Protein Dimerization and Imaging

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Expression vectors for HaloTag and SNAP-tag fusion proteins of interest

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound (e.g., from Tocris, Cat. No. 4991)[3]

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

-

Glass-bottom imaging dishes

-

Live-cell imaging microscope system

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

-

Co-transfect the cells with the expression vectors for the HaloTag and SNAP-tag fusion proteins according to the manufacturer's protocol for the chosen transfection reagent.

-

Incubate the cells for 24-48 hours to allow for sufficient protein expression.

-

-

Preparation of this compound Stock and Working Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.[3] Store at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 0.5 µM).

-

-

This compound Treatment:

-

Gently aspirate the existing cell culture medium from the imaging dish.

-

Add the pre-warmed medium containing the this compound working solution to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 30-60 minutes).

-

-

Live-Cell Imaging:

-

After incubation, gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove excess this compound.

-

Add fresh imaging buffer to the dish.

-

Place the dish on the stage of a live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).

-

Acquire images of the cells, focusing on the localization and interaction of the fluorescently tagged proteins. Time-lapse imaging can be performed to monitor dynamic processes.

-

-

Data Analysis:

-

Analyze the acquired images using appropriate software to quantify changes in protein localization, co-localization, or other relevant cellular responses resulting from the induced dimerization.

-

Application Example: Activation of a Signaling Pathway

This compound can be used to artificially activate signaling pathways by inducing the dimerization of key signaling proteins. For example, the PI3K/mTOR pathway can be activated by dimerizing a membrane-anchored protein with a signaling protein.[1][2]

In this example, a membrane anchor protein is fused to HaloTag, and a signaling protein (or a specific domain) is fused to SNAP-tag. Upon addition of this compound, the signaling protein is recruited to the plasma membrane and dimerized with the anchor, leading to the activation of downstream signaling cascades.[1] This allows for the precise temporal control of pathway activation, which can be monitored by live-cell imaging of downstream reporters (e.g., fluorescently tagged transcription factors that translocate to the nucleus).

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Dimerization Efficiency | - Low expression of fusion proteins.- Ineffective this compound concentration. | - Optimize transfection efficiency and protein expression levels.- Titrate this compound concentration (try a range from 50 nM to 5 µM). |

| High Background Fluorescence | - Excess this compound or unbound fluorescent tags. | - Ensure thorough washing after this compound incubation.- Use a background suppressor in the imaging medium if necessary.[6] |

| Cell Toxicity | - High concentration of this compound or DMSO.- Phototoxicity from imaging. | - Use the lowest effective concentration of this compound.- Ensure the final DMSO concentration is non-toxic (typically <0.1%).- Minimize light exposure during imaging by reducing laser power and exposure time.[6] |

Conclusion

The this compound chemical inducer of dimerization, in conjunction with HaloTag and SNAP-tag technologies, offers a versatile and robust system for controlling protein-protein interactions in live cells. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this powerful tool to investigate a wide array of dynamic cellular processes with high spatiotemporal resolution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Cell-Permeant and Photocleavable Chemical Inducer of Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Studying Protein Translocation with the HaXS8 System

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HaXS8 protocol offers a powerful and precise method for inducing and studying protein translocation in living cells. This chemically induced dimerization (CID) system utilizes the small molecule this compound to irreversibly crosslink two proteins of interest that have been tagged with SNAP-tag and HaloTag, respectively.[1] This induced proximity allows for the controlled movement of a cytosolic protein to a specific subcellular location, enabling the study of a wide range of cellular processes, including signal transduction and organelle function. A key advantage of the this compound system is its orthogonality to endogenous cellular processes, minimizing off-target effects. For instance, unlike rapalog-based systems, this compound does not interfere with the PI3K/mTOR signaling pathway, providing a cleaner background for studying translocation-dependent activation of this and other pathways.[2]

Principle of the this compound System

The this compound molecule is a bifunctional chemical dimerizer. It contains an O6-benzylguanine moiety that specifically and covalently reacts with the SNAP-tag, and a chloroalkane linker that reacts with the HaloTag.[1] By fusing a protein of interest (the "cargo") to one tag (e.g., SNAP-tag) and an "anchor" protein localized to a specific cellular compartment (e.g., the plasma membrane, mitochondria) to the other tag (e.g., HaloTag), the addition of this compound rapidly and irreversibly brings the cargo to the anchored location.

Key Features of the this compound System:

-

Irreversible Dimerization: The covalent nature of the bonds formed by this compound with both SNAP-tag and HaloTag ensures a stable and long-lasting protein translocation.

-

High Specificity and Low Crosstalk: The SNAP-tag/O6-benzylguanine and HaloTag/chloroalkane reactions are highly specific and bio-orthogonal, meaning they do not interfere with native cellular components.[1]

-

Rapid Induction: Protein translocation can be induced within minutes of adding this compound to the cell culture medium.[3]

-

Dose-Dependent Control: The extent of protein dimerization and subsequent translocation can be modulated by varying the concentration of this compound.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of the this compound system, compiled from various studies.

Table 1: this compound Concentration and Dimerization Efficiency

| Cell Line | This compound Concentration | Incubation Time | Dimerization Efficiency | Reference |

| HeLa | 50 nM | Not Specified | Significant Intracellular Dimerization | [2] |

| HeLa | 5 µM | 15 minutes | >65% of Halo-GFP and SNAP-GFP | [2] |

| HEK293 | 0.5 µM | 40 minutes | Rapid and Efficient Cross-linking | [2] |

Table 2: Recommended this compound Concentrations for Specific Applications

| Application | Cell Line | This compound Concentration | Incubation Time | Expected Outcome | Reference |

| General Dimerization | HeLa | 5 µM | 15 minutes | Dimerization of Halo- and SNAP-tagged proteins | [3] |

| PI3K/mTOR Pathway Activation | HEK293 | 0.5 µM | 40 minutes | Activation of downstream targets PKB/Akt and mTOR | [2] |

Experimental Protocols

Protocol 1: General this compound-Induced Protein Translocation Assay

This protocol provides a general workflow for inducing and visualizing protein translocation using the this compound system.

1. Plasmid Construction:

- Clone the gene for your cytosolic "cargo" protein into a mammalian expression vector containing a SNAP-tag (e.g., pSNAPf-tag).

- Clone the gene for your "anchor" protein, which is localized to the desired subcellular compartment, into a mammalian expression vector containing a HaloTag (e.g., pHaloTag-tag). For plasma membrane anchoring, a myristoylation/palmitoylation signal can be fused to the HaloTag. For mitochondrial anchoring, a mitochondrial targeting sequence (e.g., from Tom20) can be used.

2. Cell Culture and Transfection:

- Culture your chosen mammalian cell line (e.g., HeLa, HEK293) in the appropriate growth medium.

- Seed the cells onto glass-bottom dishes suitable for microscopy.

- Co-transfect the cells with the SNAP-tagged cargo and Halo-tagged anchor plasmids using a standard transfection reagent. Aim for a 1:1 plasmid ratio.

- Allow 24-48 hours for protein expression.

3. This compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.5 - 5 µM).

- Remove the existing medium from the cells and replace it with the this compound-containing medium.

- Incubate the cells for the desired time (e.g., 15-40 minutes) at 37°C and 5% CO2.

4. Visualization and Quantification of Translocation:

- Live-Cell Imaging:

- Image the cells using a fluorescence microscope. If your proteins are not fluorescently tagged, you can use fluorescently labeled SNAP-tag and HaloTag substrates for visualization.

- Acquire images before and after the addition of this compound to observe the translocation of the cargo protein.

- Immunofluorescence (for fixed cells):

- Fix the cells with 4% paraformaldehyde.

- Permeabilize the cells with 0.1% Triton X-100.

- Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

- Incubate with primary antibodies against your proteins of interest or the tags.

- Incubate with fluorescently labeled secondary antibodies.

- Mount the coverslips and image with a fluorescence microscope.

- Quantification:

- Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the change in fluorescence intensity of the cargo protein at the target organelle compared to the cytosol before and after this compound treatment. This can be expressed as a ratio or percentage of translocated protein.

Protocol 2: this compound-Induced Activation of the PI3K/mTOR Signaling Pathway

This protocol describes how to use this compound-induced translocation to activate the PI3K/mTOR pathway.

1. Plasmid Construction:

- Construct a plasmid expressing a plasma membrane-anchored HaloTag (e.g., Myr-Palm-HaloTag).

- Construct a plasmid expressing the inter-SH2 (iSH2) domain of the p85 regulatory subunit of PI3K fused to a SNAP-tag (iSH2-SNAP).

2. Cell Culture and Transfection:

- Culture HEK293 cells and seed them in multi-well plates.

- Co-transfect the cells with the Myr-Palm-HaloTag and iSH2-SNAP plasmids.

3. This compound Treatment and Cell Lysis:

- Treat the cells with 0.5 µM this compound for 40 minutes.

- Wash the cells with ice-cold PBS.

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

4. Western Blot Analysis:

- Determine the protein concentration of the cell lysates.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST.

- Probe the membrane with primary antibodies against phosphorylated forms of PI3K/mTOR pathway components (e.g., phospho-Akt, phospho-S6K) and total protein controls.

- Incubate with HRP-conjugated secondary antibodies.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

- Quantify the band intensities to determine the fold-change in protein phosphorylation upon this compound treatment.

Mandatory Visualizations

Caption: Mechanism of this compound-induced protein translocation.

Caption: General experimental workflow for this compound-based studies.

Caption: this compound-induced activation of the PI3K/mTOR pathway.

References

Application of HaXS8 in Regulating Enzyme Activity through Induced Dimerization

Application Notes

Introduction